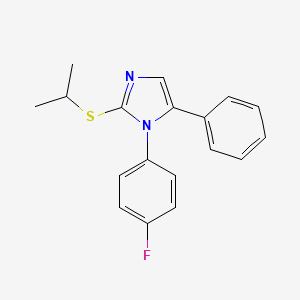

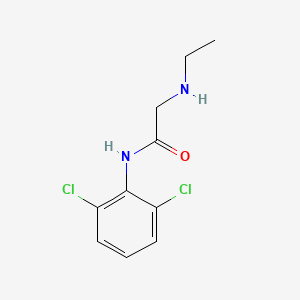

1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It is also known as FIT-039 and has been found to exhibit potential therapeutic effects in various diseases, including inflammation, cancer, and neurological disorders.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antiarthritic and Analgesic Activity : A study on 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which are structurally related to 1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole, demonstrated significant anti-inflammatory and analgesic properties. These compounds were evaluated for their effectiveness in rat adjuvant-induced arthritis and mouse phenyl-p-benzoquinone writhing assays, showing higher potency than phenylbutazone and indomethacin in certain analogs. This highlights the potential of such compounds in developing new antiarthritic drugs (Sharpe et al., 1985).

Material Science and Chemical Sensing

Optical Materials : Research into imidazo[1,5-a]pyridinium ions, structurally similar to the target compound, has revealed their utility as highly emissive and water-soluble fluorophores. These compounds exhibit unique emission properties that can be significantly altered through synthetic modifications, indicating their potential application in the development of novel fluorescent materials and pH sensors with dual emission pathways (Hutt et al., 2012).

Phosphorescent OLEDs : A novel bipolar phenanthroimidazole derivative, exhibiting characteristics akin to the chemical framework of this compound, has been developed as a host material for green and orange-red phosphorescent OLEDs. This material demonstrates low efficiency roll-off at high brightness, making it an excellent candidate for next-generation OLED displays (Liu et al., 2016).

Enzyme Inhibition

- p38 MAP Kinase Inhibition : The study of substituted 2-alkylsulfanyl-4-(4-fluorophenyl)imidazoles for their ability to inhibit p38 MAP kinase and TNF-α release showcases the therapeutic potential of such compounds. These findings suggest the role of structural analogs of this compound in developing treatments for diseases where p38 MAP kinase plays a crucial role (Koch et al., 2008).

Interaction Studies

- Protein Interaction Studies : The interaction between similar imidazole derivatives and bovine serum albumin (BSA) has been studied, indicating a strong ability to quench the fluorescence of BSA through complex formation. This research is vital for understanding the pharmacokinetic behavior and molecular docking of such compounds, which can lead to the development of new drugs (Jayabharathi et al., 2012).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2S/c1-13(2)22-18-20-12-17(14-6-4-3-5-7-14)21(18)16-10-8-15(19)9-11-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIIMEMIDVHXCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)

![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)

![Methyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2729553.png)

![2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2729554.png)

![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)